molecular formula C18H19ClN6O B2709906 [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-chlorophenyl)amine CAS No. 946348-10-3

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-chlorophenyl)amine

Cat. No. B2709906
CAS RN: 946348-10-3
M. Wt: 370.84
InChI Key: FSACVBYWNQNVBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The Mannich reaction is a suitable method to introduce an aminoalkyl substituent into a molecule .


Molecular Structure Analysis

The structure of the synthesized compound was confirmed on the basis of FTIR, 1 H-NMR, 13 C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC) and 2D Heteronuclear Multiple Bond Correlation (HMBC), and mass spectral data .


Chemical Reactions Analysis

The compound is a novel di-Mannich derivative of curcumin pyrazole . The Mannich reaction provides a suitable method to introduce an aminoalkyl substituent into a molecule .


Physical And Chemical Properties Analysis

The water solubility of the compound was evaluated and the result showed that it was three times more soluble than that of curcumin pyrazole and curcumin .

Scientific Research Applications

Several curcuminoids bearing a pyrazole ring have demonstrated enhanced biological activity compared to curcumin. These activities include anti-malarial, anti-proliferative, antiplatelet, anti-inflammatory, antiviral, and NOS inhibitory effects . Unlike curcumin, which degrades rapidly at physiological pH, these pyrazole-bearing compounds are stable and exhibit minimal metal chelating properties. However, the water solubility prediction (log S) of curcumin pyrazole is not significantly different from that of curcumin itself .

Water Solubility

Compound 2 was found to be three times more soluble than curcumin pyrazole and curcumin. Enhanced water solubility is crucial for drug bioavailability, making compound 2 a promising candidate for further investigation .

Mannich Reaction

The Mannich reaction is a valuable method for introducing an aminoalkyl substituent into a molecule. Mannich derivatives often exhibit improved activity compared to their parent analogs. Additionally, the presence of a Mannich side chain can enhance solubility, thereby improving drug availability .

Structural Confirmation

The structure of compound 2 was confirmed using various techniques, including FTIR, 1H-NMR, 13C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC), and 2D Heteronuclear Multiple Bond Correlation (HMBC). These analyses verified the presence of the di-Mannich derivative and its unique substituents .

properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O/c1-11-9-25(10-12(2)26-11)18-23-16-15(20-7-8-21-16)17(24-18)22-14-5-3-13(19)4-6-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSACVBYWNQNVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-chlorophenyl)amine

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